REACTION_CXSMILES
|
C(OC([N:8](C(OC(C)(C)C)=O)[C:9]1[N:14]=[C:13]([C:15]2[N:16]=[C:17]([N:24]([C:32]3[CH:37]=[CH:36][C:35]([N:38]4[CH2:43][CH2:42][N:41]([CH:44]5[CH2:47][O:46][CH2:45]5)[CH2:40][CH2:39]4)=[CH:34][CH:33]=3)C(=O)OC(C)(C)C)[C:18]3[N:19]([CH:21]=[CH:22][N:23]=3)[CH:20]=2)[CH:12]=[N:11][CH:10]=1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[NH2:8][C:9]1[N:14]=[C:13]([C:15]2[N:16]=[C:17]([NH:24][C:32]3[CH:33]=[CH:34][C:35]([N:38]4[CH2:43][CH2:42][N:41]([CH:44]5[CH2:47][O:46][CH2:45]5)[CH2:40][CH2:39]4)=[CH:36][CH:37]=3)[C:18]3[N:19]([CH:21]=[CH:22][N:23]=3)[CH:20]=2)[CH:12]=[N:11][CH:10]=1 |f:2.3|
|
Name
|
tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1=CN=CC(=N1)C=1N=C(C=2N(C1)C=CN2)N(C(OC(C)(C)C)=O)C2=CC=C(C=C2)N2CCN(CC2)C2COC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAC
|
Type
|
CUSTOM
|
Details
|
purified on silica gel
|
Type
|
WASH
|
Details
|
eluted with 5% MeOH/EtOAc, 20% MeOH/EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CN=CC(=N1)C=1N=C(C=2N(C1)C=CN2)NC2=CC=C(C=C2)N2CCN(CC2)C2COC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |